In-Depth Technical Guide: Structure Elucidation of rac-Indapamide-d3
In-Depth Technical Guide: Structure Elucidation of rac-Indapamide-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the structural elucidation and characterization of racemic Indapamide-d3. While a formal de novo structure elucidation of this specific deuterated analog is not extensively published, its structural confirmation relies on the well-established chemistry of Indapamide and the analytical principles of isotope labeling. Rac-Indapamide-d3 serves as a crucial internal standard in bioanalytical methods for the quantification of Indapamide, a widely used antihypertensive and diuretic drug.[1][2] Its synthesis involves the incorporation of three deuterium atoms onto the methyl group of the indoline moiety. This guide will detail the analytical techniques used to confirm its structure, predict its spectroscopic properties, and outline its application in quantitative analysis.
Proposed Synthesis of rac-Indapamide-d3
The synthesis of rac-Indapamide-d3 can be logically inferred from the established synthesis of Indapamide. The key step is the introduction of the deuterated methyl group, which is accomplished by using a deuterated starting material. A plausible synthetic route is a two-step process starting with the synthesis of the deuterated precursor, 2-(methyl-d3)-indoline, followed by its condensation with 4-chloro-3-sulfamoylbenzoyl chloride.
Step 1: Synthesis of 2-(methyl-d3)-indoline
The synthesis of the deuterated indoline precursor can be achieved through the alkylation of indole with deuterated methyl iodide (CD3I), followed by reduction.
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Reaction: Indole is first N-protected, then reacted with a strong base like sodium hydride (NaH) to form the indolide anion. This anion is then quenched with deuterated methyl iodide (CD3I) to introduce the trideuteromethyl group at the 2-position. Subsequent reduction of the indole ring, for instance, using a reducing agent like sodium cyanoborohydride (NaBH3CN) in an acidic medium, would yield the desired 2-(methyl-d3)-indoline.
Step 2: Condensation to form rac-Indapamide-d3
The final step involves the acylation of the synthesized 2-(methyl-d3)-indoline with 4-chloro-3-sulfamoylbenzoyl chloride.
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Reaction: 2-(methyl-d3)-indoline is reacted with 4-chloro-3-sulfamoylbenzoyl chloride in the presence of a base, such as triethylamine, in an appropriate aprotic solvent like dichloromethane. This reaction forms the amide bond, yielding the final product, rac-Indapamide-d3.
Structural Characterization
The structural identity of rac-Indapamide-d3 is confirmed through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide definitive evidence of the molecular weight and the specific location of the deuterium labels.
Mass Spectrometry
Mass spectrometry is a primary tool for confirming the successful incorporation of deuterium atoms by measuring the molecular weight of the synthesized compound.
Experimental Protocol: LC-MS/MS Analysis
A typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of Indapamide and its deuterated internal standard is as follows:
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Chromatography:
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Mass Spectrometry:
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Ionization: Electrospray Ionization (ESI), typically in negative mode for Indapamide.
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Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions.
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Data Presentation: Mass Spectrometry
The key identifying feature in the mass spectrum of rac-Indapamide-d3 is a mass shift of +3 atomic mass units (amu) compared to unlabeled Indapamide.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) |
| Indapamide | C₁₆H₁₆ClN₃O₃S | 365.83 | 364.0 | 188.9 |
| rac-Indapamide-d3 | C₁₆H₁₃D₃ClN₃O₃S | 368.85 | 367.0 | 188.9 |
Data sourced from LC-MS/MS bioanalytical methods.
Fragmentation Pathway
The fragmentation of Indapamide in negative ESI mode primarily involves the cleavage of the amide bond. The consistent product ion at m/z 188.9 for both the labeled and unlabeled compound confirms that the deuterium atoms are not on the 4-chloro-3-sulfamoylbenzoyl moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. For rac-Indapamide-d3, ¹H NMR and ¹³C NMR are used to confirm the overall structure and pinpoint the location of the deuterium atoms.
Expected Spectral Changes
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¹H NMR: The most significant change in the ¹H NMR spectrum of rac-Indapamide-d3 compared to Indapamide is the disappearance of the signal corresponding to the methyl protons. This provides direct evidence of deuteration at this position.
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¹³C NMR: In the ¹³C NMR spectrum, the signal for the deuterated methyl carbon will be observed as a multiplet (typically a triplet for a CD₃ group) due to C-D coupling, and its chemical shift will be slightly upfield compared to the corresponding CH₃ group in Indapamide.
Data Presentation: Predicted NMR Chemical Shifts
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for key functional groups in Indapamide and the predicted changes for rac-Indapamide-d3.
| Group | Indapamide ¹H δ (ppm) | rac-Indapamide-d3 ¹H δ (ppm) | Indapamide ¹³C δ (ppm) | rac-Indapamide-d3 ¹³C δ (ppm) |
| -CH₃ | ~1.2 (doublet) | Absent | ~18 | ~17.5 (multiplet) |
| Indoline CH | ~4.2 (multiplet) | ~4.2 (multiplet) | ~58 | ~58 |
| Indoline CH₂ | ~2.7, ~3.2 (multiplets) | ~2.7, ~3.2 (multiplets) | ~35 | ~35 |
| Aromatic H's | 6.8 - 8.5 (multiplets) | 6.8 - 8.5 (multiplets) | 110 - 150 | 110 - 150 |
Note: These are approximate chemical shifts and can vary depending on the solvent and experimental conditions.
Application in Bioanalytical Methods
The primary application of rac-Indapamide-d3 is as an internal standard for the quantification of Indapamide in biological matrices such as plasma and whole blood. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it compensates for variations in sample preparation, chromatography, and instrument response.
Experimental Workflow: Bioanalytical Quantification
Metabolic Fate of Indapamide
Understanding the metabolism of Indapamide is crucial in drug development and for interpreting pharmacokinetic data. Indapamide is extensively metabolized in the liver, with the primary routes being hydroxylation and dehydrogenation, mainly mediated by the CYP3A4 enzyme. The deuteration on the methyl group of rac-Indapamide-d3 is not at a primary site of metabolism, and therefore it is expected to co-elute with and behave chromatographically identically to the unlabeled drug, making it an ideal internal standard.
Conclusion
The structural elucidation of rac-Indapamide-d3 is fundamentally based on the established structure of Indapamide and the predictable spectroscopic consequences of deuterium labeling. Mass spectrometry confirms the incorporation of three deuterium atoms, while NMR spectroscopy verifies their specific location on the methyl group of the indoline ring. As a stable isotope-labeled internal standard, rac-Indapamide-d3 is indispensable for the accurate and precise quantification of Indapamide in pharmacokinetic and bioequivalence studies, underpinning its critical role in drug development and clinical research.
